molecular formula C7H6N2O4 B8769330 4-Hydroxy-3-nitrobenzamide CAS No. 70382-03-5

4-Hydroxy-3-nitrobenzamide

Cat. No. B8769330
CAS RN: 70382-03-5
M. Wt: 182.13 g/mol
InChI Key: ZRSSXZYQEVYUAZ-UHFFFAOYSA-N
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Description

4-Hydroxy-3-nitrobenzamide is a natural product found in Streptomyces murayamaensis with data available.

properties

CAS RN

70382-03-5

Product Name

4-Hydroxy-3-nitrobenzamide

Molecular Formula

C7H6N2O4

Molecular Weight

182.13 g/mol

IUPAC Name

4-hydroxy-3-nitrobenzamide

InChI

InChI=1S/C7H6N2O4/c8-7(11)4-1-2-6(10)5(3-4)9(12)13/h1-3,10H,(H2,8,11)

InChI Key

ZRSSXZYQEVYUAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)[N+](=O)[O-])O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of methyl 4-hydroxy-3-nitrobenzoate (1.00 g, 5.07 mmol) and concentrated aq ammonia (10.0 mL, 162 mmol) was heated to 100° C. for 90 mins (3×30 mins) in a microwave reactor. The mixture was poured into water (70 mL), acidified with 6N HCl and extracted with EtOAc (4×25 mL). The combined extracts were dried (MgSO4) and concentrated in vacuo. The residue was triturated with DCM (20 mL) filtered and washed with DCM before drying under vacuum to afford the crude title compound as a yellow solid 0.49 g, 53.0%
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
70 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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